molecular formula C9H16N2O2 B1522563 tert-butyl N-[(1R)-1-cyanopropyl]carbamate CAS No. 1604264-78-9

tert-butyl N-[(1R)-1-cyanopropyl]carbamate

Cat. No.: B1522563
CAS No.: 1604264-78-9
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-SSDOTTSWSA-N
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Description

“tert-butyl N-[(1R)-1-cyanopropyl]carbamate” is a chemical compound with the CAS Number: 1604264-78-9 . It has a molecular weight of 184.24 . It is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O2/c1-5-7 (6-10)11-8 (12)13-9 (2,3)4/h7H,5H2,1-4H3, (H,11,12)/t7-/m1/s1 . The InChI key is DJRSLDLTFGBKDH-SSDOTTSWSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Enantioselective Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in the creation of nucleotide analogues with potential applications in medicinal chemistry and drug design (Ober et al., 2004).

Material Science and Sensory Materials

In the field of material science, tert-butyl carbamate derivatives have been used to synthesize strong blue emissive nanofibers. These nanofibers exhibit potential as fluorescent sensory materials for the detection of volatile acid vapors, highlighting the role of tert-butyl carbamate derivatives in developing new sensory materials (Sun et al., 2015).

Synthetic Chemistry

The compound has been investigated for its reactivity in synthetic organic chemistry, such as in the preparation of α-functionalized α-amino silanes. This involves metalation and alkylation between silicon and nitrogen, illustrating its versatility as a reactive intermediate (Sieburth et al., 1996).

Metabolic Engineering

In metabolic engineering, tert-butyl carbamate derivatives are explored for the biosynthesis of chemicals like 1-butanol from carbon dioxide, demonstrating the compound's potential in renewable energy and green chemistry applications (Lan & Liao, 2011).

Stereochemistry

The compound has been used in the efficient stereoselective synthesis of stereochemical intermediates, highlighting its importance in the production of chiral molecules, which are crucial in the pharmaceutical industry (Wang et al., 2017).

Organic Synthesis

It has been employed in organic synthesis, for instance, in the mild and efficient one-pot Curtius rearrangement leading to the formation of Boc-protected amines. This showcases its role in facilitating complex synthetic pathways in a more streamlined fashion (Lebel & Leogane, 2005).

Safety and Hazards

The safety information for “tert-butyl N-[(1R)-1-cyanopropyl]carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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